![molecular formula C9H12N2O3 B083695 3-methoxy-N,N-dimethyl-4-nitroaniline CAS No. 14703-82-3](/img/structure/B83695.png)
3-methoxy-N,N-dimethyl-4-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-methoxy-N,N-dimethyl-4-nitroaniline often involves multistep reactions, including acetylation, nitration, reduction, and methylation processes. These methods aim to introduce or modify specific functional groups, such as nitro, methoxy, and amino groups, to achieve the desired chemical structure. For instance, the synthesis of 2-nitro-4-methoxyaniline, an intermediate of omeprazole, demonstrates the complexity and efficiency of these synthetic routes, achieving a yield of 71%, which is superior to previous methods (Hou Zhan-peng, 2009).
Molecular Structure Analysis
The molecular structure of compounds like this compound is determined using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. This information is crucial for understanding the compound's chemical reactivity and physical properties. For example, the crystal structure of a monoazo dye related to this compound was determined, showcasing the significance of the azo linkage and the interactions between molecules within the crystal lattice (Wen Yang et al., 2007).
Scientific Research Applications
Intramolecular Hydrogen Bonding : A study on ortho-substituted N-methyl, N-benzyl and N-aryl 4-nitroanilines, including variants like 3-methoxy-N,N-dimethyl-4-nitroaniline, reveals the occurrence of intramolecular hydrogen bonding. This bonding plays a crucial role in understanding the molecular structure and reactivity of such compounds (Wilshire, 1982).
Light-switchable Polymers : Research into a cationic polymer synthesized from compounds including this compound demonstrates its ability to switch from a cationic to a zwitterionic form upon light irradiation. This property has applications in DNA condensation and release, and altering antibacterial activity (Sobolčiak et al., 2013).
Oxidation in Water Treatment : A study on the complete oxidation of organic compounds in water, including methyl parathion which has a similar structure to this compound, underlines the effectiveness of photoassisted Fenton reactions in degrading such compounds. This process is significant for treating water contaminated with pesticides and similar organic substances (Pignatello & Sun, 1995).
Synthesis of Complex Organic Compounds : Another research demonstrates the synthesis of carbazomycin B, a complex organic compound, using a process that involves compounds structurally related to this compound. This study contributes to the field of organic synthesis, particularly in the production of pharmaceuticals and specialized chemicals (Crich & Rumthao, 2004).
Safety and Hazards
properties
IUPAC Name |
3-methoxy-N,N-dimethyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)7-4-5-8(11(12)13)9(6-7)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPYRQAJLGWUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413346 | |
Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14703-82-3 | |
Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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